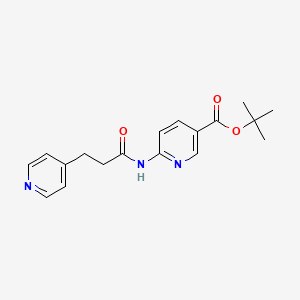![molecular formula C15H17N3O3S B6995170 Tert-butyl 4-[(5-methyl-1,2-thiazole-3-carbonyl)amino]pyridine-2-carboxylate](/img/structure/B6995170.png)
Tert-butyl 4-[(5-methyl-1,2-thiazole-3-carbonyl)amino]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[(5-methyl-1,2-thiazole-3-carbonyl)amino]pyridine-2-carboxylate is a complex organic compound that features a tert-butyl ester group, a pyridine ring, and a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(5-methyl-1,2-thiazole-3-carbonyl)amino]pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole moiety, followed by its coupling with a pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(5-methyl-1,2-thiazole-3-carbonyl)amino]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Tert-butyl 4-[(5-methyl-1,2-thiazole-3-carbonyl)amino]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(5-methyl-1,2-thiazole-3-carbonyl)amino]pyridine-2-carboxylate involves its interaction with specific molecular targets. The thiazole moiety can bind to metal ions or enzyme active sites, while the pyridine ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-[(5-methyl-1,2-thiazole-3-carbonyl)amino]benzoate: Similar structure but with a benzoate group instead of a pyridine ring.
Tert-butyl 4-[(5-methyl-1,2-thiazole-3-carbonyl)amino]phenylacetate: Similar structure but with a phenylacetate group instead of a pyridine ring.
Uniqueness
Tert-butyl 4-[(5-methyl-1,2-thiazole-3-carbonyl)amino]pyridine-2-carboxylate is unique due to the presence of both a thiazole moiety and a pyridine ring, which can provide distinct chemical and biological properties. The combination of these functional groups can enhance its binding affinity to specific molecular targets and improve its stability under various conditions .
Properties
IUPAC Name |
tert-butyl 4-[(5-methyl-1,2-thiazole-3-carbonyl)amino]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-9-7-11(18-22-9)13(19)17-10-5-6-16-12(8-10)14(20)21-15(2,3)4/h5-8H,1-4H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONBCEYIWDCMIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS1)C(=O)NC2=CC(=NC=C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methoxy-N-[4-(pyridin-4-ylamino)phenyl]oxolane-3-carboxamide](/img/structure/B6995106.png)
![tert-butyl 5-[(1-methylpyrrole-2-carbonyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6995114.png)
![N-[[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]methyl]-N-methylcyclopent-3-ene-1-carboxamide](/img/structure/B6995135.png)
![Tert-butyl 6-[(2-methyl-3-methylsulfanylpropanoyl)amino]pyridine-3-carboxylate](/img/structure/B6995142.png)
![1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)pyrrole-2-carboxamide](/img/structure/B6995147.png)

![3,3,5-trimethyl-N-[(1R,2R)-2-(oxolan-2-yl)cyclopropyl]cyclohexane-1-carboxamide](/img/structure/B6995160.png)
![1-methyl-N-[(1R,2R)-2-(oxolan-2-yl)cyclopropyl]pyrrole-2-carboxamide](/img/structure/B6995162.png)
![2-Methyl-3-methylsulfanyl-1-[3-(1,8-naphthyridin-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B6995168.png)
![Tert-butyl 4-[(2-methoxyacetyl)amino]-1,3-dihydroisoindole-2-carboxylate](/img/structure/B6995173.png)
![2,2-Dimethoxy-1-[4-(2-prop-2-enoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B6995176.png)
![1-[4-(2,2-Dimethoxyacetyl)piperazin-1-yl]-2-methyl-3-methylsulfanylpropan-1-one](/img/structure/B6995181.png)
![1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-dimethoxyethanone](/img/structure/B6995188.png)
![2-(4-Chlorophenyl)-1-[4-hydroxy-4-(pyridin-2-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B6995196.png)
